

Propargyl methacrylate solubility in common solvents

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Compound of Interest

Compound Name: *Propargyl methacrylate*

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An In-Depth Technical Guide to the Solubility of **Propargyl Methacrylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **propargyl methacrylate** in common laboratory solvents. Due to its terminal alkyne group, **propargyl methacrylate** is a critical monomer for the synthesis of functional polymers via "click chemistry," enabling applications in drug delivery, biomaterials, and advanced materials science. Understanding its solubility is paramount for reaction setup, purification, and polymer processing.

Physical and Chemical Properties

Propargyl methacrylate is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ O ₂	[1][2]
Molecular Weight	124.14 g/mol	[1][2][3]
Density	0.986 g/cm ³	[1][2]
Boiling Point	149-151 °C	[1]
Flash Point	48-49 °C	[1][4][5]
Refractive Index	1.4500	[1]
CAS Number	13861-22-8	[1][2][3]

Solubility Profile

Quantitative solubility data for **propargyl methacrylate** in a wide range of organic solvents is not extensively reported in publicly available literature. This is common for specialty monomers where such data is typically generated in-house as needed for specific applications. However, based on chemical supplier safety data sheets, patent literature, and general chemical principles ("like dissolves like"), a qualitative solubility profile can be established.

The ester and methacrylate groups provide some polarity, while the hydrocarbon backbone and alkyne group are nonpolar in nature. This amphiphilic character influences its solubility.

Table 2.1: Qualitative Solubility of **Propargyl Methacrylate** in Common Solvents

Solvent Class	Solvent Name	Solubility/Miscibility	Reference / Rationale
Protic	Water	Immiscible	[1]
Methanol	Likely Soluble	Similar polarity to other alcohols.	
Ethanol	Likely Soluble	Propargyl alcohol is miscible with most polar organic solvents. [6]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	[7]
Acetone	Likely Soluble	Copolymers show solubility.[8] A common solvent for methacrylates.[9]	
Tetrahydrofuran (THF)	Likely Soluble	A common solvent for methacrylates.[9]	
Nonpolar	Toluene	Likely Soluble	Copolymers show solubility.[8]
Dichloromethane (DCM)	Likely Soluble	A common solvent for methacrylate copolymers.[10]	
Hexane	Likely Limited Solubility	Polarity mismatch.	
Chlorinated	Chloroform	Likely Soluble	A common solvent for methacrylate polymers.[9]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol can be adapted. This procedure outlines both a qualitative miscibility test and a quantitative gravimetric method for determining the solubility of a liquid monomer like **propargyl methacrylate**.

Materials and Equipment

- **Propargyl methacrylate** (solute)
- Selected solvents
- Calibrated analytical balance (± 0.1 mg)
- Glass vials or test tubes with caps (e.g., 10 mL)
- Graduated cylinders or pipettes for solvent measurement
- Vortex mixer or magnetic stirrer
- Constant temperature bath or incubator
- Spatula or micropipette for adding solute
- Thermometer

Part A: Qualitative Miscibility Test

- Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
- Solvent Addition: Add 2 mL of a chosen solvent to the corresponding test tube.
- Solute Addition: Add 2 mL of **propargyl methacrylate** to the same test tube.
- Mixing: Cap the test tube and shake vigorously for 30-60 seconds.[\[11\]](#)
- Observation: Allow the mixture to stand for 1-2 minutes and observe.
 - Miscible: A single, clear liquid phase is observed.
 - Immiscible: Two distinct liquid layers are visible.[\[11\]](#)[\[12\]](#)

- Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.
- Record: Record the observations for each solvent.

Part B: Quantitative Solubility Determination (Gravimetric Method)

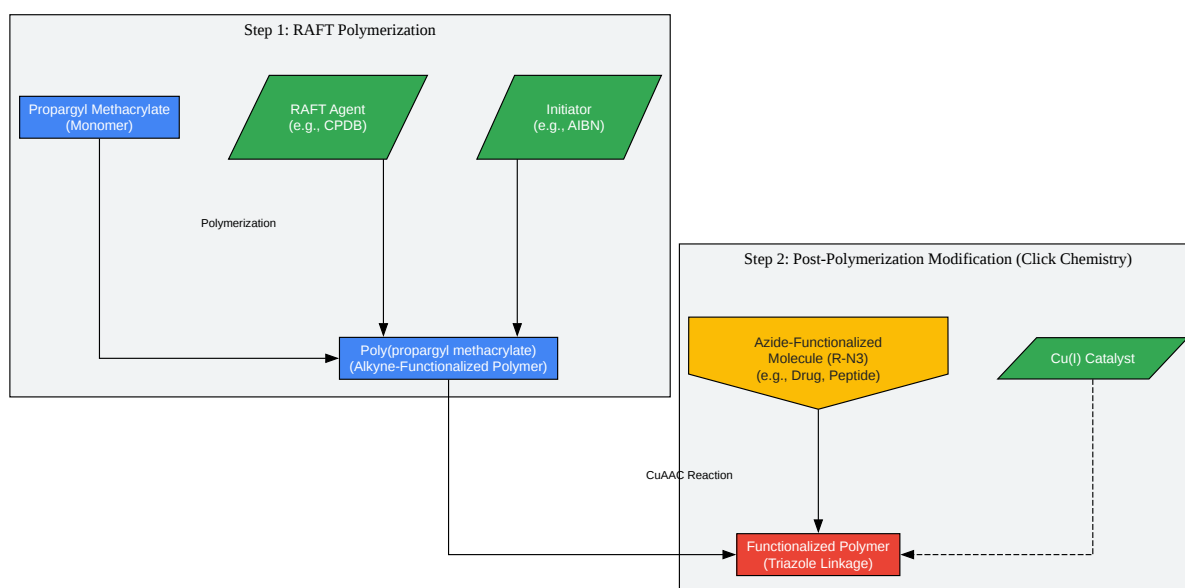
This method is suitable for determining the solubility of a sparingly or partially soluble solute.

- Preparation: Place a known volume (e.g., 5.0 mL) of the desired solvent into a pre-weighed glass vial. Record the initial mass of the vial and solvent.^[4]
- Temperature Control: Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.
- Saturated Solution Preparation: Add small, known amounts of **propargyl methacrylate** to the solvent. After each addition, cap the vial and mix thoroughly (e.g., using a vortex mixer) until the solute dissolves completely.^{[3][4]}
- Reaching Saturation: Continue adding the solute incrementally until a small amount of undissolved **propargyl methacrylate** persists as a separate phase, indicating that the solution is saturated.
- Equilibration: Let the saturated mixture equilibrate in the constant temperature bath for several hours (or overnight) with gentle stirring to ensure equilibrium is reached.
- Sampling: Carefully take a known mass of the clear, supernatant liquid (the saturated solution) and transfer it to a new, pre-weighed vial. Record the exact mass of the aliquot removed.
- Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or in a fume hood until a constant mass is achieved. The remaining mass is the dissolved **propargyl methacrylate**.
- Calculation: Calculate the solubility using the following formula:

- Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent in aliquot) × 100

Application Workflow: Post-Polymerization Modification via Click Chemistry

Propargyl methacrylate is frequently used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant alkyne groups. These alkyne groups serve as handles for subsequent functionalization using highly efficient "click" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13] This allows for the precise attachment of various molecules, including drugs, peptides, or imaging agents, to the polymer backbone.



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Caption: Workflow for creating functional polymers using **propargyl methacrylate**.

This diagram illustrates the two-step process common in drug delivery and material science applications. First, RAFT polymerization is used to create a polymer with reactive alkyne side chains. Second, a molecule of interest with an azide group is "clicked" onto the polymer backbone via a copper-catalyzed reaction.

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